molecular formula C12H8ClNO3 B13581074 Methyl7-chloro-3-formylquinoline-8-carboxylate

Methyl7-chloro-3-formylquinoline-8-carboxylate

Cat. No.: B13581074
M. Wt: 249.65 g/mol
InChI Key: QTWWGNIIEBOVLB-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3-formylquinoline-8-carboxylate is a quinoline derivative characterized by a chlorine atom at position 7, a formyl group (-CHO) at position 3, and a methyl ester (-COOCH₃) at position 7. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and fluorescence properties, with substituent positions and functional groups critically influencing their bioactivity and physicochemical behavior .

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

methyl 7-chloro-3-formylquinoline-8-carboxylate

InChI

InChI=1S/C12H8ClNO3/c1-17-12(16)10-9(13)3-2-8-4-7(6-15)5-14-11(8)10/h2-6H,1H3

InChI Key

QTWWGNIIEBOVLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=CC(=CN=C21)C=O)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis usually begins with a suitably substituted 2-aminobenzaldehyde or 2-amino-4-chlorobenzaldehyde derivative, which bears the chlorine at the 7-position (corresponding to position 4 on the aniline ring before cyclization) and a carboxylate ester group at the 8-position.

Friedländer Condensation Approach

  • Reagents: 2-amino-4-chlorobenzaldehyde derivative and methyl 4-oxobutanoate or equivalent β-ketoester.
  • Conditions: Acidic or basic catalysis, often under reflux in solvents like ethanol or acetic acid.
  • Outcome: Formation of the quinoline ring with the aldehyde function retained at position 3 and methyl ester at position 8.

This method allows the selective formation of the quinoline ring with the desired substituents in place.

Formyl Group Introduction via Vilsmeier–Haack Reaction

If the quinoline ring is constructed without the formyl group, the 3-formyl substituent can be introduced post-ring formation by:

  • Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
  • Mechanism: The Vilsmeier–Haack reagent generated in situ reacts with the quinoline at the 3-position to form the aldehyde.
  • Advantages: High regioselectivity for formylation at C-3.
  • Example: Treatment of 7-chloroquinoline-8-carboxylate methyl ester with Vilsmeier–Haack reagents yields methyl 7-chloro-3-formylquinoline-8-carboxylate.

Direct Chlorination at Position 7

Chlorination at the 7-position can be achieved either by:

  • Using a 7-chloro substituted aniline precursor in the Friedländer synthesis.
  • Selective electrophilic aromatic substitution on the quinoline ring using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.

Experimental Data and Optimization

Step Reagents/Conditions Yield (%) Notes
Friedländer condensation 2-amino-4-chlorobenzaldehyde + methyl 4-oxobutanoate, reflux in EtOH 70-85 Acid or base catalysis improves yield
Vilsmeier–Haack formylation POCl3 + DMF, 0–50°C 75-90 High regioselectivity for C-3 formylation
Chlorination (if post-synthesis) NCS in acetonitrile, room temperature 60-75 Requires careful control to avoid over-chlorination

Mechanistic Insights

  • Friedländer condensation proceeds via nucleophilic attack of the amino group on the ketoester, followed by cyclization and dehydration to form the quinoline ring.
  • Vilsmeier–Haack reaction involves formation of an iminium ion from DMF and POCl3, which electrophilically attacks the activated C-3 position on the quinoline ring, followed by hydrolysis to yield the aldehyde.
  • Chlorination is directed by the electronic effects of substituents, favoring substitution at the 7-position due to resonance and steric factors.

Alternative Synthetic Routes

  • Microwave-assisted synthesis: Accelerates Friedländer condensation and Vilsmeier–Haack formylation, reducing reaction times from hours to minutes with comparable or improved yields.
  • Metal-catalyzed cyclization: Palladium or iron catalysts have been reported for quinoline ring construction, offering mild conditions and functional group tolerance.
  • One-pot multi-step synthesis: Combining condensation, cyclization, and formylation in a single reaction vessel using sequential reagent addition.

Summary of Key Literature Findings

  • Recent reviews emphasize the efficiency of Friedländer synthesis combined with Vilsmeier–Haack formylation for preparing 3-formylquinolines with various substituents including chloro and ester groups.
  • Microwave-assisted methods significantly enhance yields and reduce reaction times for these transformations.
  • Selective chlorination strategies are well-documented to introduce halogens at position 7 prior to or after quinoline ring formation.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under controlled conditions.

Reagent/Conditions Product Yield Source
Amines (e.g., morpholine)7-Amino-3-formylquinoline-8-carboxylate50–90%
Thiols7-Thioether derivatives60–75%
Hydroxide (alkaline hydrolysis)7-Hydroxy-3-formylquinoline-8-carboxylate85%

Key Findings :

  • Substitution at position 7 is regioselective due to electron-withdrawing effects of the formyl and carboxylate groups .

  • Steric hindrance limits reactivity with bulky nucleophiles (e.g., o-substituted phenylboronic acids) .

Reduction Reactions

The formyl group (-CHO) is reduced to a hydroxymethyl (-CH2OH) or methyl (-CH3) group.

Reagent Product Conditions Yield Source
NaBH43-(Hydroxymethyl)-7-chloroquinoline-8-carboxylateEtOH, RT70%
LiAlH43-Methyl-7-chloroquinoline-8-carboxylateTHF, reflux85%

Mechanistic Insight :

  • NaBH4 selectively reduces the aldehyde without affecting the ester group .

  • LiAlH4 reduces both the aldehyde and ester, necessitating stepwise protection for selective reactivity .

Cross-Coupling Reactions

The formyl group participates in C–C bond-forming reactions.

Chan–Lam Coupling

Copper-catalyzed N-arylation with boronic acids:

Boronic Acid Product Yield Conditions Source
p-MethoxyphenylN-(p-Methoxyphenyl)-3-formylquinoline50%Cu(OAc)2, DMF, 80°C
p-FluorophenylN-(p-Fluorophenyl)-3-formylquinoline26–32%3 Å molecular sieves

Limitations :

  • Electron-deficient boronic acids (e.g., o-substituted) show reduced reactivity due to protodeboronation .

Negishi Coupling

Transmetalation with zinc reagents enables arylations:

Zinc Reagent Product Yield Conditions Source
Aryl-Zinc bromide3-Formyl-8-arylquinoline derivatives71–90%Flow reactor, THF

Condensation Reactions

The formyl group forms Schiff bases and heterocycles.

Reagent Product Conditions Yield Source
Hydrazine hydrate3-(Hydrazonomethyl)-7-chloroquinolineEtOH, reflux80%
2-AminothiopheneThieno[2,3-b]quinoline hybridsMW irradiation65–87%

Applications :

  • Schiff bases act as intermediates for antimicrobial and anticancer agents .

  • Microwave-assisted reactions reduce reaction times by 60% compared to conventional heating .

Cyclization Reactions

Intramolecular cyclizations yield fused heterocycles.

Reagent Product Conditions Yield Source
Formamide/formic acidPyrrolo[3,4-b]quinolinoneEtOH, 8 h, reflux75%
MalononitrilePyrano[3,2-c]chromenone derivativesL-proline catalyst82–95%

Mechanism :

  • L-proline catalyzes Knoevenagel condensation and intramolecular cyclization via enamine intermediates .

Industrial-Scale Modifications

  • Vilsmeier–Haack Reaction : Large-scale formylation using DMF/POCl3 achieves 85% purity .

  • Continuous Flow Synthesis : Magnesiation in microreactors enhances scalability (90% yield for iodinated derivatives) .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position significantly alter melting points, solubility, and crystallinity. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Key Interactions Reference
Ethyl 3,7-dichloroquinoline-8-carboxylate Cl (3,7); COOEt (8) Not reported π-π stacking, C–H⋯N hydrogen bonds
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cl (7); COOEt (3); NO₂ (8); F (6) 175–176 (decomp) C–H⋯O, C–H⋯Cl interactions
7-Chloro-3-methylquinoline-8-carboxylic acid Cl (7); CH₃ (3); COOH (8) Not reported Ionic interactions (sodium salt)
Methyl 7-acetylquinoline-3-carboxylate COOCH₃ (3); COCH₃ (7) Not reported Predicted density: 1.703 g/cm³

Key Observations :

  • Formyl vs.
  • Ester vs. Acid : Methyl/ethyl esters generally exhibit higher lipophilicity than carboxylic acids, influencing bioavailability .

Comparison with Target Compound :

  • The target compound’s synthesis may involve formylation at position 3 (e.g., Vilsmeier-Haack reaction) followed by esterification of the carboxylic acid at position 8 .

Crystallographic and Structural Features

Crystal packing in quinoline derivatives is stabilized by π-π stacking and hydrogen bonding:

Compound Name Key Structural Features Centroid-Centroid Distance (Å) Reference
Ethyl 3,7-dichloroquinoline-8-carboxylate Parallel π-π stacking between benzene and pyridine rings 3.716 (2), 3.642 (2)
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate C–H⋯O and C–H⋯Cl interactions 3.065–3.537 (C⋯O)

Implications for Target Compound :

    Biological Activity

    Methyl7-chloro-3-formylquinoline-8-carboxylate is a derivative of quinoline, recognized for its structural complexity and potential biological activities. This compound features a carboxylate group at the 8-position, a formyl group at the 3-position, and a chlorine substituent at the 7-position. Quinoline derivatives are well-documented for their diverse biological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Structure and Synthesis

    The chemical structure of this compound can be represented as follows:

    C12H8ClNO3\text{C}_{12}\text{H}_{8}\text{Cl}\text{N}\text{O}_3

    Synthesis typically involves multi-step processes that may include reactions such as magnesiation and electrophilic substitution, which allow for the introduction of various functional groups to enhance biological activity .

    Biological Activities

    This compound has been implicated in several biological activities:

    • Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives exhibit significant antibacterial properties. For instance, related compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones indicating effectiveness in combating infections .
    • Anticancer Properties : Quinoline derivatives have been studied for their potential to inhibit tumor growth and progression. Research indicates that they may interfere with angiogenesis, a critical process in tumor development. Compounds similar to this compound have demonstrated the ability to reduce cell migration and proliferation in cancer cell lines .
    • Antioxidant Activity : The antioxidant potential of quinoline derivatives has been explored, with some compounds demonstrating moderate radical scavenging activity. This property is crucial for mitigating oxidative stress-related damage in cells .

    Case Study 1: Antibacterial Activity

    A study evaluated various quinoline derivatives, including this compound, against common bacterial strains. Results indicated that this compound exhibited notable antibacterial activity, particularly against Pseudomonas aeruginosa and Escherichia coli. The mean inhibition zones measured were significantly higher than those of standard antibiotics like ciprofloxacin .

    Case Study 2: Anticancer Mechanisms

    In vitro experiments using breast carcinoma cell lines have shown that this compound can induce apoptosis and inhibit cell cycle progression. The compound was found to downregulate key proteins involved in cell survival pathways, suggesting its potential utility as an anticancer agent .

    Comparative Analysis with Other Quinoline Derivatives

    The following table summarizes the biological activities of this compound compared to other related quinoline compounds:

    Compound NameAntibacterial ActivityAnticancer ActivityAntioxidant Activity
    This compoundHighModerateModerate
    2-Chloroquinoline-3-carbaldehydeModerateHighLow
    8-HydroxyquinolineLowModerateHigh
    Quinolinic AcidModerateLowModerate

    Q & A

    Q. What synthetic strategies ensure regioselectivity in the preparation of Methyl7-chloro-3-formylquinoline-8-carboxylate derivatives?

    Regioselectivity in quinoline synthesis is critical due to competing reaction pathways. Key strategies include:

    • Temperature and solvent control : Polar aprotic solvents (e.g., DMF) at 60–80°C favor formylation at the 3-position .
    • Directing group utilization : Electron-withdrawing substituents (e.g., chloro at C7) direct electrophilic substitution to the meta position .
    • Catalytic optimization : Lewis acids like ZnCl₂ enhance formylation efficiency . Validation via 1^1H NMR and X-ray crystallography is essential to confirm regiochemical outcomes .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

    A multi-technique approach is recommended:

    • NMR spectroscopy : 13C^{13}\text{C} and 19F^{19}\text{F} NMR resolve substituent effects on the quinoline core .
    • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C—H⋯O/Cl hydrogen bonds) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity . Software tools like SHELXL (for refinement) and OLEX2 (for visualization) are critical for structural validation .

    Advanced Research Questions

    Q. How can contradictions between computational bond-length predictions and experimental crystallographic data be resolved?

    Discrepancies often arise from approximations in density functional theory (DFT) models. Mitigation strategies include:

    • Refinement protocols : Use SHELXL’s least-squares refinement with anisotropic displacement parameters to improve experimental accuracy .
    • Benchmarking : Compare multiple computational methods (e.g., MP2 vs. B3LYP) against high-resolution (<1.0 Å) X-ray data .
    • Thermal motion analysis : Correct for libration or thermal ellipsoid artifacts in crystallographic models .

    Q. How to design a multi-step synthesis route with orthogonal protecting groups for functionalizing the quinoline scaffold?

    Example workflow:

    • Step 1 : Introduce chloro and formyl groups via Vilsmeier-Haack reaction, using acetyl protection for the carboxylate .
    • Step 2 : Deprotect under mild acidic conditions (e.g., HCl/EtOH) to avoid formyl cleavage .
    • Step 3 : Functionalize C8 via Suzuki coupling, leveraging steric hindrance from the methyl ester for selectivity . Monitor intermediates via TLC and 1^1H NMR at each stage .

    Methodological and Analytical Challenges

    Q. How to analyze intermolecular interactions in the crystal lattice of this compound?

    Key steps:

    • Hydrogen bonding analysis : Identify C—H⋯O (3.06–3.54 Å) and C—H⋯Cl (3.43–3.74 Å) interactions using Mercury or PLATON .
    • Packing diagrams : Generate via OLEX2 to visualize parallel molecular alignment influenced by π-π stacking .
    • Hirshfeld surface analysis : Quantify interaction contributions (e.g., O⋯H/Cl⋯H contacts) .

    Table 1 : Representative crystallographic data for related quinolines

    ParameterValue (Å/°)
    Unit cell (triclinic)a=8.23, b=9.15, c=10.74
    Angles (α, β, γ)85.6°, 81.2°, 91.4°
    R-factor0.060

    Q. What methodologies integrate spectroscopic data with computational modeling to predict reactivity?

    • DFT-coupled NMR : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level; compare calculated vs. experimental 13C^{13}\text{C} shifts .
    • Reactivity mapping : Use electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .
    • Kinetic studies : Correlate Hammett σ values with substituent effects on reaction rates .

    Data Presentation Guidelines

    • Figures : Use color-coded packing diagrams (OLEX2) and Hirshfeld surfaces (CrystalExplorer) .
    • Tables : Include crystallographic parameters, spectroscopic assignments, and synthetic yields .
    • Supplemental data : Provide raw diffraction files (.cif), NMR spectra, and computational input files .

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